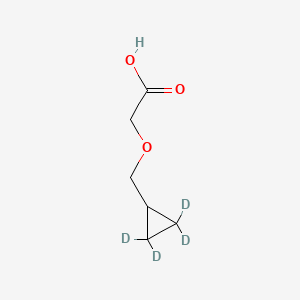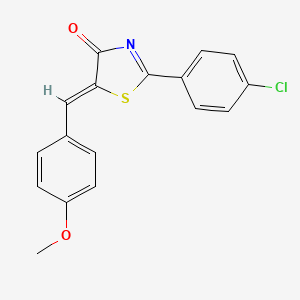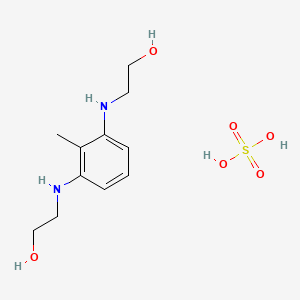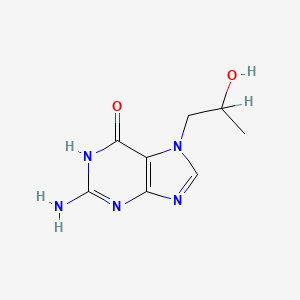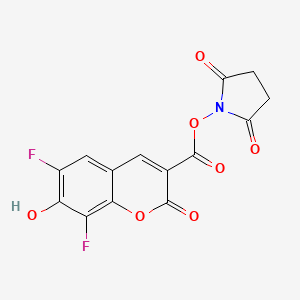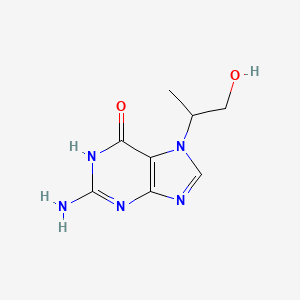
Mono(4-pentenyl)phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(4-pentenyl)phthalate-d4 is a deuterated derivative of mono(4-pentenyl)phthalate. It is a biochemical compound used primarily in research, particularly in the field of proteomics. The molecular formula of this compound is C13H10D4O4, and it has a molecular weight of 238.27 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-pentenyl)phthalate-d4 typically involves the deuteration of mono(4-pentenyl)phthalate. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and yield of the final product, which is essential for its use in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Mono(4-pentenyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phthalic acid derivatives, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Mono(4-pentenyl)phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: Used as a biochemical marker to study protein interactions and functions.
Isotope Labeling: Employed in mass spectrometry for the identification and quantification of compounds.
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Environmental Studies: Applied in the analysis of environmental pollutants and their effects.
Mécanisme D'action
The mechanism of action of Mono(4-pentenyl)phthalate-d4 involves its interaction with specific molecular targets. In proteomics research, it binds to proteins and helps in the identification of protein structures and functions. The deuterium atoms in the compound provide a distinct mass difference, which is useful in mass spectrometry for accurate measurement and analysis .
Comparaison Avec Des Composés Similaires
Mono(4-pentenyl)phthalate-d4 is unique due to its deuterated nature. Similar compounds include:
Mono(4-pentenyl)phthalate: The non-deuterated version, which lacks the distinct mass difference provided by deuterium.
Mono(2-ethylhexyl)phthalate: Another phthalate ester used in research but with different chemical properties.
Diethyl phthalate: A lower molecular weight phthalate with different applications in industry and research .
This compound stands out due to its specific use in isotope labeling and mass spectrometry, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
1346601-95-3 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
238.275 |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-pent-4-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D |
Clé InChI |
HYCQCFCIEMXEMJ-YBNXMSKUSA-N |
SMILES |
C=CCCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
1,2-(Benzene-d4)dicarboxylic Acid, 1-(4-Penten-1-yl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono-4-pentenyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


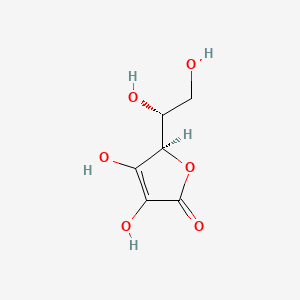
![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)
